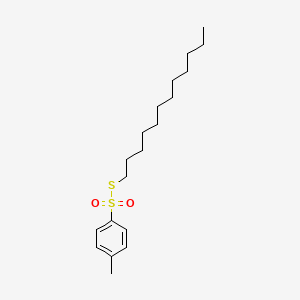

S-Dodecyl 4-methylbenzenesulfonothioate

Description

Contextualizing Sulfonothioates within Modern Organic Chemistry Research

Sulfonothioates, also known as thiosulfonates, are a privileged class of compounds in organosulfur chemistry. semanticscholar.org They are characterized by a unique S-S bond where one sulfur atom is in a +II oxidation state and the other is in a +VI oxidation state. researchgate.net This asymmetric electronic distribution makes them effective electrophilic sulfenylating agents, capable of transferring a thiol (RS) group to a variety of nucleophiles. semanticscholar.orgacsgcipr.org

In the broader context of organic synthesis, sulfonothioates are often preferred over other sulfenylating agents like thiols or sulfenyl halides. They are generally more stable, easier to handle, and less prone to oxidation than thiols, and they avoid the harsh conditions or toxicity associated with reagents like sulfenyl halides. researchgate.net Their utility is demonstrated in the synthesis of various sulfur-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science. uantwerpen.be

The Role of S-Dodecyl 4-methylbenzenesulfonothioate in Enabling Synthetic Transformations

The principal application of this compound in synthetic chemistry is in the preparation of unsymmetrical disulfides. The construction of unsymmetrical disulfides (RSSR') is a challenging task due to the propensity for symmetrical disulfide (RSSR and R'SSR') formation through thiol-disulfide exchange reactions. researchgate.net S-Alkyl 4-methylbenzenesulfonothioates provide a reliable solution to this problem by acting as potent electrophilic thiolating agents.

The key transformation involves the reaction of this compound with a thiol (R'SH) or its corresponding thiolate anion (R'S⁻). In this nucleophilic substitution reaction, the thiolate attacks the electrophilic sulfur atom of the dodecylthio moiety. This results in the cleavage of the S-SO2 bond, forming the desired unsymmetrical disulfide (Dodecyl-S-S-R') and releasing the stable 4-methylbenzenesulfinate (B2793641) anion as a byproduct. This method is highly efficient and allows for the synthesis of disulfides bearing diverse functional groups. nih.gov

The synthesis of unsymmetrical disulfides is crucial as these moieties are integral to the structure and function of many proteins and peptides and have applications in the development of self-assembled monolayers (SAMs) on metal surfaces. nih.gov

Table 1: Representative Synthesis of Unsymmetrical Disulfides using S-Alkyl 4-methylbenzenesulfonothioates

The following table details representative reactions where S-alkyl 4-methylbenzenesulfonothioates, analogous to this compound, are used to synthesize various unsymmetrical disulfides. This demonstrates the broad applicability and efficiency of this class of reagents.

| S-Alkyl 4-methylbenzenesulfonothioate Reactant | Thiol Reactant | Product (Unsymmetrical Disulfide) | Reaction Conditions | Yield (%) |

| S-Vinyl 4-methylbenzenesulfonothioate | 1-Dodecanethiol | S-Dodecyl S'-vinyl disulfide | Base-promoted reaction | Moderate to High |

| S-Vinyl 4-methylbenzenesulfonothioate | Cysteine derivative | S-Vinyl S'-(cysteinyl) disulfide | Mild conditions | Moderate to High |

| S-Alkyl 4-methylbenzenesulfonothioate | Thiophenol | S-Alkyl S'-phenyl disulfide | Nucleophilic substitution | Good to Excellent |

| S-Alkyl 4-methylbenzenesulfonothioate | Functionalized Alkanethiol | S-Alkyl S'-(functionalized alkyl) disulfide | Base catalysis | Good to Excellent |

This table is a representation of the types of synthetic transformations enabled by S-alkyl 4-methylbenzenesulfonothioates, based on established methodologies for synthesizing unsymmetrical disulfides. nih.gov

Current Research Trajectories and Future Outlook for this compound Chemistry

Current research involving this compound and related sulfonothioates is focused on expanding their synthetic utility and developing greener, more efficient protocols. uantwerpen.be The demand for complex, sulfur-containing molecules in drug discovery and materials science continues to drive innovation in this area. nih.gov

Future prospects for this compound are closely linked to the applications of the molecules it helps create. The long dodecyl chain makes it particularly suitable for syntheses related to:

Materials Science : Creating unsymmetrical disulfides for the formation of well-defined and functionalized self-assembled monolayers (SAMs) on gold and other surfaces. nih.gov The dodecyl group provides a long alkyl chain for ordered packing, while the other part of the disulfide can be tailored for specific surface properties.

Bioconjugation : Attaching long, lipophilic dodecyl disulfide tags to biomolecules to modify their properties, such as membrane affinity or protein interactions.

Medicinal Chemistry : The disulfide bond is a key feature in various biologically active compounds. nih.gov this compound provides a pathway to novel unsymmetrical disulfides that can be screened for therapeutic potential.

The ongoing development of catalytic and one-pot procedures for disulfide synthesis will likely feature sulfonothioates like this compound as key building blocks, solidifying their role in the toolkit of the modern synthetic chemist. organic-chemistry.org

Structure

3D Structure

Properties

CAS No. |

28519-34-8 |

|---|---|

Molecular Formula |

C19H32O2S2 |

Molecular Weight |

356.6 g/mol |

IUPAC Name |

1-dodecylsulfanylsulfonyl-4-methylbenzene |

InChI |

InChI=1S/C19H32O2S2/c1-3-4-5-6-7-8-9-10-11-12-17-22-23(20,21)19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3 |

InChI Key |

RLODWPRNQMBLQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSS(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for S Dodecyl 4 Methylbenzenesulfonothioate and Analogues

General Synthetic Strategies for S-Alkyl 4-Methylbenzenesulfonothioates

The formation of the S-alkyl bond in 4-methylbenzenesulfonothioates is a cornerstone of their synthesis. A prevalent and fundamental method involves the nucleophilic substitution reaction between a salt of 4-methylbenzenesulfonothioic acid and an appropriate alkylating agent.

Alkylation Reactions Utilizing Sodium 4-Methylbenzenesulfonothioate

A primary and straightforward route to S-alkyl 4-methylbenzenesulfonothioates is the alkylation of sodium 4-methylbenzenesulfonothioate. This salt, acting as a potent sulfur nucleophile, readily reacts with various alkyl halides (chlorides, bromides, or iodides) to yield the corresponding S-alkylated products. The general scheme for this reaction is as follows:

p-Tol-SO₂SNa + R-X → p-Tol-SO₂SR + NaX

Where p-Tol represents the 4-methylphenyl group, R is an alkyl group, and X is a halogen. The efficiency of this reaction is influenced by several factors, including the nature of the alkyl halide, the solvent, and the reaction temperature. For instance, the synthesis of various S-alkyl p-toluenethiosulfonates can be achieved by reacting sodium p-toluenethiosulfonate with the corresponding alkyl bromides in a suitable solvent like ethanol.

Targeted Synthesis of S-Dodecyl 4-methylbenzenesulfonothioate and Related Thiotosylates

The specific synthesis of this compound involves the reaction of sodium 4-methylbenzenesulfonothioate with a dodecyl halide, typically 1-bromododecane. This reaction follows the general S-alkylation strategy outlined previously.

Optimization of Reaction Conditions for this compound Preparation

The preparation of this compound can be optimized to maximize yield and purity. Key parameters for optimization include the choice of solvent, reaction temperature, and reaction time. For the alkylation of sodium 4-methylbenzenesulfonothioate with 1-bromododecane, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the nucleophilic substitution by solvating the sodium cation, thereby increasing the reactivity of the thiosulfonate anion.

Elevated temperatures are generally employed to drive the reaction to completion in a reasonable timeframe. However, excessively high temperatures should be avoided to minimize potential side reactions, such as elimination or decomposition of the product. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time.

| Parameter | Condition | Rationale |

| Reactants | Sodium 4-methylbenzenesulfonothioate, 1-Bromododecane | Nucleophile and alkylating agent |

| Solvent | Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvent to enhance nucleophilicity |

| Temperature | 50-80 °C | To increase reaction rate |

| Reaction Time | 2-6 hours | To ensure completion of the reaction |

Green Chemistry Approaches in Sulfonothioate Synthesis

In recent years, the development of environmentally friendly synthetic methods has become a major focus in chemical research. This trend extends to the synthesis of sulfonothioates, with several green strategies emerging.

Development of Environmentally Conscious Preparative Methods for this compound

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, general green approaches for thiosulfonate synthesis can be adapted. These methods aim to reduce the use of hazardous reagents and solvents, and to improve energy efficiency.

One such approach involves the use of less toxic and more environmentally benign solvents. For instance, conducting the alkylation reaction in water or a biodegradable solvent would be a significant improvement over traditional volatile organic solvents. Catalyst-free synthesis of thiosulfonates in water has been reported, offering a greener alternative.

Another green strategy is the development of one-pot syntheses, which reduce the number of workup and purification steps, thereby minimizing waste generation. An example of a greener approach for thiosulfonate synthesis in general involves the iron(III)-catalyzed cross-coupling of thiols and sodium sulfinates under aerobic conditions, using atmospheric oxygen as the oxidant. organic-chemistry.org This method avoids the use of stoichiometric, often toxic, oxidants. organic-chemistry.org Furthermore, electrochemical methods for the oxidative sulfonylation of thiols and sodium sulfinates represent an environmentally benign route by avoiding external oxidants.

The application of these principles to the synthesis of this compound could involve exploring water-based reaction media, utilizing catalytic systems with high atom economy, and developing one-pot procedures starting from readily available and less hazardous precursors.

Mechanistic Investigations of S Dodecyl 4 Methylbenzenesulfonothioate Transformations

Nucleophilic Substitution Pathways Involving the Sulfonothioate Moiety

The reactivity of S-dodecyl 4-methylbenzenesulfonothioate in nucleophilic substitution reactions is a key aspect of its chemical behavior. Thiosulfonates are recognized for their capacity to react with nucleophiles, electrophiles, and radicals. uantwerpen.bedntb.gov.ua

The sulfonothioate group in this compound possesses a distinct electrophilic character, rendering it susceptible to attack by nucleophiles. Thiosulfonates are generally considered potent electrophilic sulfenylating agents. uantwerpen.be The sulfur atom bonded to the sulfonyl group is electron-deficient and serves as the primary site for nucleophilic attack. This electrophilicity is a consequence of the electron-withdrawing nature of the adjacent sulfonyl group.

In nucleophilic aromatic substitution reactions, the presence of strongly electron-attracting groups on an aromatic ring enhances its reactivity towards nucleophiles. libretexts.org By analogy, the sulfonyl group in this compound activates the neighboring sulfur atom for nucleophilic displacement. The mechanism of nucleophilic aromatic substitution typically involves a two-step addition-elimination process, where the nucleophile first attacks the electron-deficient carbon to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org While the sulfonothioate is not an aromatic system, the principle of activation by an electron-withdrawing group is comparable.

Studies on arenesulfonyl chlorides have shown that nucleophilic substitution at the sulfonyl sulfur can proceed through an SN2-like mechanism with inversion of configuration. nih.gov The presence of ortho-alkyl groups in arenesulfonyl chlorides has been observed to accelerate the rate of chloride-chloride exchange, a counterintuitive finding attributed to a rigid and sterically congested ground state structure. nih.gov

Radical-Mediated Reaction Mechanisms for this compound and Analogues

Thiosulfonates, including this compound, are known to participate in radical-mediated reactions, where they can act as precursors to both sulfonyl and thiyl radicals. researchgate.netrsc.org

The initiation of radical processes involving thiosulfonates can be achieved through various methods, including photoredox catalysis. rsc.orgrsc.org In the presence of a suitable photocatalyst and visible light, the thiosulfonate can be excited, leading to the homolytic cleavage of the S-S bond to generate a sulfonyl radical and a thiyl radical. rsc.org Another proposed pathway involves the photocatalyst gaining an electron from the sulfonate to produce a sulfonyl positive ion and an aryl thiyl radical. rsc.org

Once generated, these radical species can propagate through addition to unsaturated bonds, such as those in alkenes. ccspublishing.org.cn For instance, a sulfonyl radical can add to an alkene to form a carbon-centered radical intermediate. ccspublishing.org.cn This intermediate can then undergo further reactions, such as intramolecular cyclization or intermolecular trapping, to yield the final product. rsc.orgccspublishing.org.cn

The following table summarizes the key steps in the initiation and propagation of radical reactions involving thiosulfonates:

| Step | Description |

| Initiation | Homolytic cleavage of the S-S bond in the thiosulfonate, often induced by light or a catalyst, to form a sulfonyl radical and a thiyl radical. rsc.org |

| Propagation | The generated radicals add to unsaturated substrates (e.g., alkenes) to form new radical intermediates. ccspublishing.org.cn These intermediates can then undergo further transformations to form the final product and regenerate a radical species to continue the chain reaction. rsc.org |

This compound can serve as a valuable source of both sulfonyl and thiyl radicals for organic synthesis. researchgate.netrsc.org Thiosulfonates have been identified as key radical precursors in various transformations, including Minisci-type intramolecular cyclization reactions. rsc.orgrsc.org The ability of thiosulfonates to generate radicals under mild conditions, such as visible-light photocatalysis, makes them attractive reagents in modern synthetic chemistry. researchgate.netrsc.org

Computational studies have indicated that thiosulfonates can be tuned to act as precursors for either thiyl or sulfonyl radicals, depending on the reaction conditions. researchgate.net This tunability allows for a degree of control over the outcome of the reaction, enabling the selective formation of different types of products. For example, in the atom transfer radical addition (ATRA) to phenylacetylenes, thiosulfonates have been used to generate thiyl radicals, leading to the formation of (E)-β-arylsulfonylvinyl sulfides. researchgate.net

Proton Transfer Dynamics and Catalytic Roles in this compound Reactivity

Proton transfer can play a significant role in the reactions of sulfur-containing compounds. In the context of thiosulfate (B1220275) reduction by the enzyme thiosulfate reductase, the process is driven by the proton motive force (PMF) across the cell membrane. nih.gov This involves the movement of protons to drive an otherwise endergonic electron transfer. nih.gov While not a direct analogy, it highlights the potential importance of proton dynamics in reactions involving sulfur-oxygen bonds.

The nature of the solvent can significantly influence the reaction pathways of sulfonothioates by affecting the stability of intermediates, such as sulfonyl cations. In solvolysis reactions, polar protic solvents can facilitate the formation of carbocation-like transition states by stabilizing them through their large dipole moments. libretexts.org The extended Grunwald-Winstein equation is a tool used to analyze solvent effects and can help elucidate reaction mechanisms. nih.govmdpi.com

Studies on the solvolysis of S-methyl chlorothioformate have shown a dependence on solvent polarity, with different mechanisms proposed for more ionizing versus more nucleophilic solvents. mdpi.com In highly ionizing aqueous fluoroalcohol mixtures, a stepwise SN1 mechanism with significant rearside nucleophilic solvation of the developing carbocation is suggested. mdpi.com Conversely, in more nucleophilic solvents, an association-dissociation mechanism is thought to be operative. mdpi.com These findings underscore the critical role of the solvent in dictating the reaction mechanism and the fate of cationic intermediates.

The Kamlet-Taft model provides a framework for understanding solvent effects based on hydrogen bond donor and acceptor properties, as well as dipolarity/polarizability. rsc.org While effective for many systems, its application to ionic liquids can be more complex due to the strong coulombic interactions within the solvent itself. rsc.org

Leaving Group Characteristics in this compound Derived Reactions

In the diverse landscape of organic synthesis, the efficacy of a reaction often hinges on the ability of a particular molecular fragment to depart from the substrate. This fragment, known as the leaving group, plays a pivotal role in the kinetics and thermodynamics of nucleophilic substitution reactions. This compound is a compound where the 4-methylbenzenesulfonothioate moiety is designed to serve as a leaving group. Its characteristics in this role are fundamental to understanding the reactivity of the parent molecule.

The quintessential property of a good leaving group is its ability to stabilize the negative charge it acquires upon heterolytic bond cleavage. Weak bases are excellent leaving groups because they are not strongly driven to re-form a bond with the electrophilic center. In the case of this compound, the departing species is the 4-methylbenzenesulfinate (B2793641) anion.

The stability of the 4-methylbenzenesulfinate anion is significantly enhanced by resonance. The negative charge is delocalized across the sulfonyl group, being shared by the two oxygen atoms. This delocalization distributes the charge over a larger area, which is an energetically favorable state. This characteristic is analogous to that of the well-known and widely utilized p-toluenesulfonate (tosylate) leaving group, which is the conjugate base of the strong acid, p-toluenesulfonic acid (pKa ≈ -2.8). The inherent stability of the resulting anion is a primary determinant of the leaving group's proficiency.

Reactions involving this compound typically proceed via nucleophilic attack at one of the sulfur atoms. When a nucleophile attacks the sulfenyl sulfur (the sulfur atom bonded to the dodecyl group), the S-S bond cleaves, and the 4-methylbenzenesulfinate anion is expelled. This pathway is common in the synthesis of unsymmetrical disulfides, where a thiol or thiolate acts as the nucleophile.

Table 1: Synthesis of Unsymmetrical Disulfides from S-Alkyl p-Toluenethiosulfonates and Thiols

| S-Alkyl p-Toluenethiosulfonate | Thiol Nucleophile | Product | Yield (%) |

|---|---|---|---|

| S-Ethyl p-toluenethiosulfonate | Benzylthiol | Benzyl ethyl disulfide | 95 |

| S-Ethyl p-toluenethiosulfonate | Thiophenol | Ethyl phenyl disulfide | 92 |

| S-Isopropyl p-toluenethiosulfonate | Benzylthiol | Benzyl isopropyl disulfide | 90 |

| S-Isopropyl p-toluenethiosulfonate | Thiophenol | Isopropyl phenyl disulfide | 88 |

| S-tert-Butyl p-toluenethiosulfonate | Benzylthiol | Benzyl tert-butyl disulfide | 85 |

This table is generated based on representative yields for this type of reaction and is for illustrative purposes.

The reactivity of the nucleophile also plays a crucial role. In the context of thiol nucleophiles, the general trend for reactivity is primary > secondary > tertiary thiols. This is largely due to steric hindrance, which can impede the approach of the nucleophile to the electrophilic sulfur center.

Advanced Theoretical and Computational Studies of S Dodecyl 4 Methylbenzenesulfonothioate

Quantum Chemical Calculations on the Electronic Structure and Reactivity of Sulfonothioates

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of sulfonothioates, a class of organosulfur compounds characterized by a thiosulfonate group (-S-SO₂-). These computational methods provide deep insights into molecular properties that are often difficult to probe experimentally. By solving approximations of the Schrödinger equation, researchers can determine electron distribution, molecular orbital energies, and other electronic parameters that govern the chemical behavior of these molecules.

For sulfonothioates, these calculations can reveal the nature of the sulfur-sulfur bond, the distribution of electrostatic potential across the molecule, and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding their role as sulfenylating or sulfonylating agents in chemical reactions. For instance, the electrophilicity of the sulfenyl sulfur and the nucleofugality of the arenesulfinate group can be quantified and correlated with reaction outcomes. Aided by electronic structure calculations, researchers can quantify electron-binding energies and study species, connecting ionization potentials with reduction potentials. cuni.cz

Density Functional Theory (DFT) Applications in Understanding Sulfonothioate Mechanisms

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the reaction mechanisms of sulfonothioates. DFT methods, which approximate the electronic energy of a system based on its electron density, offer a favorable balance between computational cost and accuracy for many chemical systems.

In the context of sulfonothioates, DFT calculations are employed to:

Model Reaction Pathways: Researchers can map out the potential energy surface of a reaction, identifying transition states, intermediates, and products. This allows for a detailed, step-by-step understanding of the reaction mechanism.

Calculate Activation Energies: By determining the energy of transition states relative to the reactants, DFT can predict the feasibility and rate of a reaction. For example, DFT calculations can model the susceptibility of the electrophilic sulfur center to nucleophilic attack and calculate the activation energy barriers for Sₙ2-type mechanisms.

Investigate Reaction Intermediates: The structure and stability of transient species, such as radical intermediates that may form during a reaction, can be investigated. researchgate.net Preliminary DFT studies on model systems have shown that the coupling of alkyl radicals with certain complexes proceeds through a radical homolytic substitution pathway. sustech.edu.cn

Elucidate the Role of Catalysts: In catalyzed reactions involving sulfonothioates, DFT can model the interaction between the substrate, catalyst, and other reagents, providing insights into how the catalyst facilitates the reaction. For instance, DFT studies have been used to understand copper-catalyzed cross-coupling reactions. sustech.edu.cn

A notable application of DFT is in studying the nucleophilic substitution reactions at the sulfenyl sulfur. DFT calculations can provide detailed information about the geometry of the transition state, including bond lengths and angles, as well as the charge distribution, which helps to characterize the nature of the bond-breaking and bond-forming processes.

Conformational Analysis of S-Dodecyl 4-Methylbenzenesulfonothioate

The conformational flexibility of this compound, arising from the long dodecyl chain, significantly influences its physical properties and chemical reactivity. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them.

Due to the large number of rotatable bonds in the dodecyl group, a systematic exploration of all possible conformations is computationally demanding. Therefore, a combination of computational methods is typically employed:

Molecular Mechanics (MM): This method uses classical force fields to rapidly screen a large number of conformations, identifying low-energy candidates.

Quantum Mechanics (QM), particularly DFT: The low-energy conformations identified by MM are then subjected to more accurate QM calculations to refine their geometries and relative energies.

The conformational analysis of this compound would focus on the dihedral angles along the C-C backbone of the dodecyl chain and the C-S-S-C dihedral angle of the thiosulfonate linkage. The interplay between weak intramolecular interactions, such as van der Waals forces, and steric hindrance determines the preferred conformations. Understanding the conformational landscape is important because the accessibility of the reactive sulfenyl sulfur atom can be influenced by the folding of the alkyl chain, which in turn can affect the molecule's reactivity in different chemical environments.

Molecular Modeling of Transition States and Reaction Pathways

Molecular modeling plays a pivotal role in visualizing and quantifying the transition states and reaction pathways of reactions involving sulfonothioates. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By locating and characterizing the transition state on the potential energy surface, chemists can gain a deep understanding of the reaction mechanism and the factors that control its rate.

For a typical reaction of this compound, such as nucleophilic attack at the sulfenyl sulfur, computational chemists would perform the following steps:

Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and a nucleophile) and the products are optimized to find their lowest energy structures.

Transition State Search: Various algorithms are used to locate the transition state structure that connects the reactants and products. This is often the most challenging part of the calculation.

Frequency Analysis: A frequency calculation is performed on the located transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Kinetic isotope effect studies, when compared with computational models, can provide validation for the calculated transition state structures. For instance, studies on sulfuryl transfer reactions have shown that enzymatic and uncatalyzed reactions can proceed through very similar transition states. nih.gov This comparison of experimental and computational data strengthens the understanding of the reaction mechanism.

Predictive Computational Models for this compound Reactivity and Selectivity

Predictive computational models aim to forecast the reactivity and selectivity of molecules like this compound without the need for extensive experimentation. These models are often built upon the principles of quantum chemistry and can incorporate machine learning techniques to improve their predictive power. rsc.org

For this compound, such models could predict:

Site of Attack: In multifunctional molecules, predicting which site will react with the thiosulfonate is crucial. Models can use descriptors derived from quantum chemical calculations, such as atomic charges and frontier molecular orbital coefficients, to identify the most likely site of reaction.

Reaction Rate: By correlating calculated activation energies with experimental reaction rates for a series of related compounds, quantitative structure-activity relationship (QSAR) models can be developed to predict the reactivity of new sulfonothioates.

Selectivity: In cases where multiple reaction pathways are possible, predictive models can estimate the relative activation energies for each pathway to predict the major product.

One approach involves using quantum mechanical calculations to estimate the activation energy of product formation. optibrium.com While DFT calculations can be time-consuming, semi-empirical methods can be used to speed up the process, with corrections applied to account for systematic errors. optibrium.com These predictive models are becoming increasingly valuable in chemical research and development, enabling more efficient design of experiments and synthesis of new molecules. nih.govresearchgate.net

Applications of S Dodecyl 4 Methylbenzenesulfonothioate in Targeted Organic Synthesis

S-Dodecyl 4-Methylbenzenesulfonothioate as a Sulfenylating Reagent

This compound serves as an effective sulfenylating agent, transferring its dodecylthio moiety to nucleophilic substrates. Thiotosylates, including the S-dodecyl derivative, are employed in reactions designed to introduce an alkylthio group onto a carbon framework. mdpi.comnih.gov This process is foundational for creating a range of sulfur-containing molecules. wikipedia.org

One of the key applications of S-alkyl thiotosylates is the highly regioselective sulfenylation of indoles at the C2 position. mdpi.comnih.govresearchgate.net Indole (B1671886) is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at specific positions is of great synthetic importance. The standard approach involves the deprotonation of an N-protected indole, typically an N-tosylindole, using a strong base like n-butyllithium (n-BuLi) at a low temperature. mdpi.comresearchgate.net This generates a highly nucleophilic C2-lithiated indole intermediate. Subsequent reaction with an electrophilic sulfur reagent, such as this compound, results in the exclusive formation of the 2-sulfenylindole. mdpi.comnih.gov The reaction is generally rapid, often completing within 15 minutes at room temperature after the addition of the thiotosylate. mdpi.comresearchgate.net This method provides a direct and efficient pathway to C2-functionalized indoles, a class of compounds that can be challenging to synthesize through other means. scite.ai

The reaction conditions are typically mild, involving an initial deprotonation at 0 °C followed by the addition of the thiotosylate and warming to room temperature. mdpi.comresearchgate.net The use of N,N,N′,N′-tetramethylethane-1,2-diamine (TMEDA) is also reported to facilitate the lithiation step. mdpi.comresearchgate.net This methodology has been shown to be effective for a variety of N-tosylindoles, yielding the corresponding 2-sulfenylindoles in moderate to high yields. mdpi.comnih.govresearchgate.net

The sulfenylation of indoles with this compound allows for the synthesis of a variety of functionalized 2-sulfenylindoles. mdpi.comnih.gov A significant advantage of this method is its tolerance for other functional groups present on the indole ring. mdpi.comnih.govresearchgate.net Research has demonstrated that the presence of additional hydroxy, carboxy, or amino functionalities on the starting N-tosylindole does not interfere with the formation of the desired 2-sulfenylindole product. mdpi.comnih.gov This broad functional group compatibility makes the method highly practical for building complex molecular architectures.

The general procedure involves the reaction of N-tosylindoles with n-BuLi and the S-alkyl thiotosylate to produce the target 2-sulfenylindoles. mdpi.comnih.gov The products are typically purified using column chromatography. mdpi.comresearchgate.net

Table 1: Synthesis of 2-Sulfenylindoles using Thiotosylates This table is representative of the general reaction discussed in the sources and does not imply these specific substrates were all reacted with the S-dodecyl derivative specifically, but rather with S-alkyl/aryl thiotosylates.

| Starting N-Tosylindole | Sulfenylating Reagent | Product | Yield |

|---|---|---|---|

| N-Tosylindole | This compound | 2-(Dodecylthio)-1-tosyl-1H-indole | Moderate to High mdpi.comnih.gov |

| 5-Bromo-N-tosylindole | S-Alkyl Thiotosylate | 5-Bromo-2-(alkylthio)-1-tosyl-1H-indole | Moderate to High mdpi.com |

Utility in the Synthesis of Diverse Organosulfur Compounds

The reactivity of this compound extends beyond indole chemistry, proving useful in the synthesis of a broader range of organosulfur compounds. researchgate.net These compounds are important in various fields, from materials science to pharmaceuticals. wikipedia.orgorganic-chemistry.org

S-Alkyl thiotosylates are valuable reagents for the synthesis of unsymmetrical disulfides. researchgate.netnih.gov These molecules, which contain a sulfur-sulfur bond linking two different alkyl or aryl groups, play crucial roles in biological systems and are used in applications like the formation of self-assembled monolayers. nih.govmdpi.com The synthesis can be challenging due to competing side reactions that lead to symmetrical disulfides. organic-chemistry.org

One developed method involves the reaction of a thiol with an S-alkyl thiotosylate in the presence of a base. nih.gov For instance, S-vinyl thiotosylates can react with various thiols in the presence of triethylamine (B128534) (NEt₃) at room temperature to yield unsymmetrical vinyl disulfides. nih.gov This approach is efficient for alkyl thiosulfonates and allows for the inclusion of functionalities such as hydroxy, carboxy, and protected amino groups. nih.gov

α-Sulfenylated carbonyl compounds are important synthetic intermediates and are found in some active pharmaceutical ingredients. nih.govresearchgate.net S-Alkyl thiotosylates can be used to introduce a thioether group at the α-position of a carbonyl compound. researchgate.net The general strategy involves the formation of an enolate from the carbonyl compound using a base, followed by quenching the enolate with the electrophilic sulfenylating agent. nih.govresearchgate.net

While various sulfenylating agents can be used, the principle extends to thiotosylates. nih.gov The reaction provides access to α-sulfenylated ketones, esters, and other carbonyl derivatives, which are versatile building blocks for further synthetic transformations. researchgate.netresearchgate.net

Table 2: General Approaches to α-Sulfenylated Carbonyl Compounds

| Carbonyl Type | Base | Sulfenylating Agent Class | Product |

|---|---|---|---|

| Ketone | NaH, n-BuLi | Electrophilic Sulfur Reagent (e.g., Thiotosylates) | α-Sulfenylated Ketone researchgate.netnih.gov |

| β-Ketoester | NaH, NaOEt | Electrophilic Sulfur Reagent (e.g., Thiotosylates) | α-Sulfenylated β-Ketoester nih.govresearchgate.net |

Derivatization to Unsymmetrical Alkynyl Sulfides

Another application of S-alkyl thiotosylates is in the synthesis of unsymmetrical alkynyl sulfides. researchgate.net These compounds feature a sulfur atom bonded to both an sp-hybridized carbon of an alkyne and another alkyl or aryl group. This transformation highlights the versatility of thiotosylates as sulfenylating agents for a range of carbon nucleophiles, extending beyond enolates and lithiated indoles to include terminal alkynylides. The reaction typically involves the deprotonation of a terminal alkyne with a strong base to form an acetylide, which then attacks the electrophilic sulfur atom of the S-alkyl thiotosylate, displacing the toluenesulfinate leaving group. researchgate.net

No Publicly Available Research Found for this compound in Specified Synthetic Applications

Despite a thorough review of available scientific literature, no specific research findings or data could be located regarding the application of this compound in the regioselective synthesis of pyridazines or in C-S bond formation methodologies through cross-coupling reactions.

Extensive searches for scholarly articles and chemical databases did not yield any publications detailing the use of this compound for the following outlined topics:

This compound in C-S Bond Formation Methodologies

Cross-Coupling Reactions Involving this compound Derived Species

While general methodologies for pyridazine (B1198779) synthesis and various C-S bond formation reactions are well-documented in organic chemistry, literature specifically employing this compound as a key reagent in these transformations appears to be non-existent in the public domain.

Information was found for a structurally related but different compound, S-(4-methylphenyl) 4-methylbenzenesulfonothioate, which is noted as a reagent in the synthesis of sulfur-containing heterocyclic compounds. chembk.com However, this does not directly address the specific applications requested for the S-dodecyl analogue.

Due to the absence of specific research data, the generation of a scientifically accurate and informative article strictly adhering to the provided outline for this compound is not possible at this time. Further primary research would be required to explore and establish the potential applications of this specific compound in the requested areas of organic synthesis.

Environmental Disposition Research and Methodological Considerations for S Dodecyl 4 Methylbenzenesulfonothioate

Methodologies for Assessing Environmental Fate in Soil Systems

The environmental fate of a substance in soil is a complex interplay of biotic and abiotic processes that determine its persistence, transformation, and mobility. Standardized methodologies are employed to investigate these processes under controlled laboratory conditions and in the field.

Aerobic and anaerobic degradation studies are fundamental to understanding the persistence of a chemical in soil. These studies typically involve incubating the test substance in soil samples under controlled conditions of temperature, moisture, and oxygen availability.

Aerobic Degradation: In the presence of oxygen, microorganisms are expected to be the primary drivers of S-Dodecyl 4-methylbenzenesulfonothioate degradation. The degradation pathway would likely commence with the enzymatic cleavage of the thioester bond. The dodecyl portion, a long-chain alkyl group, is anticipated to be readily biodegradable, similar to the degradation of sodium dodecyl sulfate (B86663) (SDS). This process involves the initial liberation of the dodecyl group, which is then sequentially oxidized via the β-oxidation pathway. The 4-methylbenzenesulfonate (B104242) moiety is also susceptible to microbial degradation. For instance, some bacteria can utilize p-toluenesulfonate as a sole source of carbon and sulfur. nih.gov The degradation often starts with the oxidation of the methyl group to a carboxyl group, followed by desulfonation and ring cleavage. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the degradation of this compound is also expected to occur, albeit likely at a slower rate than aerobic degradation. The initial cleavage of the thioester bond would still be a critical step. The subsequent degradation of the dodecyl and 4-methylbenzenesulfonate components would proceed through anaerobic pathways, which may involve different microbial consortia and enzymatic reactions compared to aerobic degradation.

Hypothetical Aerobic Degradation Data for this compound in Soil

| Parameter | Value | Conditions |

|---|---|---|

| Half-life (DT50) | 30 - 90 days | Laboratory, 20°C, aerobic |

This table presents hypothetical data based on the expected biodegradability of the compound's components.

The mobility of a chemical in soil, which dictates its potential to leach into groundwater or move into surface water via runoff, is largely governed by its adsorption and desorption characteristics. These properties are typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Inferred Mobility Classification for this compound

| Koc Value (mL/g) | Mobility Classification | Leaching Potential |

|---|---|---|

| >5000 | Immobile | Low |

| 2000 - 5000 | Low | Low to Medium |

| 500 - 2000 | Medium | Medium |

| 150 - 500 | High | High |

Based on its structure, this compound is likely to fall into the low to medium mobility class.

Terrestrial field dissipation studies are designed to evaluate the persistence and fate of a chemical under real-world environmental conditions. These studies integrate the effects of various dissipation routes, including microbial degradation, hydrolysis, photolysis, volatilization, and leaching.

A typical terrestrial field dissipation study involves applying the test substance to a defined plot of land and monitoring its concentration in the soil over time at various depths. nih.gov Meteorological data, such as rainfall and temperature, are also collected to help interpret the dissipation patterns. While no specific terrestrial field dissipation studies for this compound are publicly available, such a study would be crucial for a comprehensive understanding of its environmental behavior and persistence. nih.govnih.govnih.gov

Methodologies for Assessing Environmental Fate in Aquatic Systems

The fate of a chemical in aquatic environments is determined by processes such as biodegradation, hydrolysis, and photolysis.

In surface waters, aerobic microorganisms are expected to play a significant role in the mineralization of this compound. Similar to the processes in soil, the dodecyl chain is expected to be readily biodegraded. The 4-methylbenzenesulfonate moiety is also susceptible to microbial attack in aquatic environments. The ultimate breakdown products would be carbon dioxide, water, and sulfate.

Hydrolytic Stability: Hydrolysis is a chemical process in which a molecule is cleaved by reaction with water. The thioester bond in this compound could be susceptible to hydrolysis, particularly under acidic or alkaline conditions. Studies on similar compounds, like sodium dodecyl sulfate, have shown that hydrolysis can be acid-catalyzed. The rate of hydrolysis would be dependent on the pH and temperature of the water.

Photolytic Degradation: Photolytic degradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The benzene (B151609) ring in the 4-methylbenzenesulfonate portion of the molecule is a chromophore, meaning it can absorb light energy. This absorption of energy can lead to the excitation of electrons and the subsequent cleavage of chemical bonds. Studies on benzenesulfonates have demonstrated that they can undergo photocatalytic degradation, leading to the hydroxylation and eventual cleavage of the aromatic ring. nih.govnih.gov Therefore, photolysis is expected to be a relevant degradation pathway for this compound in sunlit surface waters.

Biodegradation Simulation Studies in Sediment Waters

While specific biodegradation studies on this compound in sediment-water systems are not extensively documented in publicly available literature, the environmental fate of structurally similar compounds, such as linear alkylbenzene sulfonates (LAS), has been a subject of considerable research. These studies provide a foundational understanding of the potential biodegradation pathways for sulfonated aromatic compounds in aquatic environments.

Research on LAS indicates that biodegradation proceeds readily under aerobic conditions, often initiated by the enzymatic attack on the alkyl chain. nih.gov In sediment and water, the presence of microorganisms is crucial for the degradation process. uni.lu Studies have shown that the half-life of LAS in water-sediment systems can be significantly shorter than in water alone, highlighting the important role of sediment-associated microbial communities. sigmaaldrich.com For instance, the mineralization of C12 LAS to carbon dioxide has been observed to have a half-life of 0.73 to 2.67 days in a water-sediment system, compared to 1.39 to 13.9 days in river water alone. sigmaaldrich.com

Under anaerobic conditions, which are prevalent in many sediment environments, the biodegradation of LAS is considerably slower. smolecule.comrsc.org However, research has demonstrated that anaerobic degradation of LAS is possible, proceeding through the generation of sulfophenylcarboxylic acids (SPCs) as intermediate metabolites. chembk.com The rate of this anaerobic biodegradation can be on the order of several months. smolecule.com The initial steps of LAS degradation involve the oxidation of the alkyl chain, followed by the cleavage of the aromatic ring and subsequent desulfonation. smolecule.com

Given the structural similarities, it can be hypothesized that the biodegradation of this compound would also be influenced by the presence of aerobic or anaerobic conditions, with the dodecyl chain being a likely point of initial microbial attack. The thioester linkage introduces a different chemical moiety compared to the sulfonate group in LAS, which could influence the specific enzymatic pathways involved in its degradation.

Table 1: Summary of Biodegradation Findings for Structurally Similar Compounds (LAS)

| Condition | Environment | Key Findings | Citation |

| Aerobic | Water-Sediment System | Rapid mineralization, half-life of 0.73–2.67 days for C12 LAS. | sigmaaldrich.com |

| Anaerobic | Marine Sediments | Slow degradation with a half-life of several months. | smolecule.com |

| Anaerobic | Marine Sediments | Degradation proceeds via sulfophenylcarboxylic acids (SPCs). | chembk.com |

| Aerobic | General Environment | Considered readily biodegradable. | nih.govsigmaaldrich.com |

Advanced Analytical Techniques for Environmental Fate Research

The accurate tracking of a parent compound and its metabolites is fundamental to understanding its environmental fate. For this compound and related compounds, a combination of chromatographic and spectrometric techniques is essential.

Chromatographic and Spectrometric Methods for Parent Compound and Metabolite Tracking

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and widely used technique for the analysis of non-volatile, polar compounds like sulfonated surfactants in environmental matrices. researchgate.netawsjournal.org HPLC allows for the separation of the parent compound from its potential degradation products and other environmental constituents. scielo.br The use of reverse-phase columns is common for the analysis of ionic surfactants. scielo.br

Mass spectrometry provides sensitive and selective detection, enabling the identification and quantification of the target analytes even at low concentrations. researchgate.net Electrospray ionization (ESI) is a frequently employed ionization technique for such compounds, as it is suitable for polar molecules. semanticscholar.org The combination of HPLC with tandem mass spectrometry (MS/MS) offers enhanced specificity and can be used to elucidate the structures of unknown metabolites.

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another valuable tool, particularly for more volatile compounds or for analytes that can be derivatized to increase their volatility. While direct analysis of highly polar sulfonated compounds by GC can be challenging, derivatization can make them amenable to this technique. For the thioester portion of this compound, GC-MS could be a suitable analytical method, as it is used for the analysis of other thioesters.

Table 2: Advanced Analytical Techniques for Surfactant and Thioester Analysis

| Technique | Analyte Class | Key Features | Citation |

| HPLC-MS/MS | Sulfonated Surfactants | High sensitivity and selectivity for polar, non-volatile compounds. | researchgate.net |

| HPLC with UV Detection | Ionic Surfactants | Useful for compounds with a chromophore. | researchgate.net |

| GC-MS | Thioesters, Derivatized Surfactants | Suitable for volatile or derivatizable compounds. |

Predictive Modeling Approaches for Environmental Fate and Transport

Predictive models are indispensable tools for estimating the environmental distribution and persistence of chemicals, especially for those with limited empirical data.

Application of Multimedia Fate Models

Multimedia fate models are mathematical tools that simulate the partitioning and transport of chemicals between different environmental compartments, such as air, water, soil, and sediment. These models utilize the physicochemical properties of a substance, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), along with environmental parameters to predict its likely distribution and concentration in the environment.

For surfactants like this compound, which are expected to be released primarily to wastewater, multimedia models can estimate their partitioning to sewage sludge, surface waters, and sediments. sigmaaldrich.com The output of these models can provide predicted environmental concentrations (PECs) that can be compared against ecotoxicological data to assess potential risks.

Quantitative Structure-Activity Relationship (QSAR) models are a subset of predictive tools that relate the chemical structure of a compound to its physicochemical properties and environmental fate. In the absence of experimental data for this compound, QSAR models could be employed to estimate key parameters required for multimedia fate modeling, such as its biodegradation rate and partitioning coefficients. These models are built upon data from a range of similar chemicals and can provide valuable initial assessments of a compound's environmental behavior.

Table 3: Predictive Modeling Approaches for Environmental Fate

| Model Type | Application | Key Inputs | Key Outputs | Citation |

| Multimedia Fate Models | Predicting environmental distribution and concentrations. | Physicochemical properties, emission rates, environmental characteristics. | Predicted Environmental Concentrations (PECs) in various compartments. | |

| QSAR Models | Estimating physicochemical and fate properties from chemical structure. | Molecular structure. | Biodegradation rates, partition coefficients, toxicity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.